molecular formula C11H10N2O4S B2379275 3-[1-(furan-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 2034493-21-3

3-[1-(furan-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2379275
CAS No.: 2034493-21-3
M. Wt: 266.27
InChI Key: TVNNDLGSJZGBHW-UHFFFAOYSA-N
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Description

3-[1-(Furan-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione (CAS 2034493-21-3) is a synthetic heterocyclic compound with the molecular formula C11H10N2O4S and a molecular weight of 266.28 g/mol. This complex molecule is built on a privileged scaffold in medicinal chemistry, the thiazolidine-2,4-dione core, which is fused with an azetidine ring and a furan-3-carbonyl group. The thiazolidine moiety is a five-membered ring system containing both sulfur and nitrogen atoms, a structure known to be a key pharmacophore in the development of novel bioactive compounds . This compound is of significant interest in pharmaceutical and agrochemical research due to the diverse biological activities associated with its core structures. Thiazolidine-2,4-dione derivatives have been extensively studied and are reported to exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, and antidiabetic activities . The specific substitution pattern on the core scaffold allows researchers to fine-tune the molecule's properties and optimize it for interaction with various biological targets. The presence of the thiazolidine-2,4-dione ring, in particular, makes it a valuable precursor for designing potential enzyme inhibitors and receptor modulators. Its mechanism of action is target-dependent, but often involves interactions with key enzymes or receptors through hydrogen bonding and hydrophobic interactions facilitated by its heterocyclic rings and carbonyl groups . This compound is intended for research and development applications only, strictly for use in laboratory settings.

Properties

IUPAC Name

3-[1-(furan-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c14-9-6-18-11(16)13(9)8-3-12(4-8)10(15)7-1-2-17-5-7/h1-2,5,8H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNNDLGSJZGBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)N3C(=O)CSC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(furan-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves the reaction of furan-3-carboxylic acid with azetidin-3-amine, followed by cyclization with thiazolidine-2,4-dione. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time

Biological Activity

The compound 3-[1-(furan-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a member of the thiazolidine family and has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring, an azetidine moiety, and a furan-3-carbonyl group. This unique structure contributes to its diverse biological activities.

Feature Details
IUPAC Name This compound
Molecular Formula C₉H₉N₃O₃S
Molecular Weight 221.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The thiazolidine moiety can inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : The furan ring may facilitate π-π interactions with receptor sites, enhancing binding affinity and specificity.
  • Induction of Apoptosis : Studies have indicated that derivatives of thiazolidines can induce apoptosis in cancer cells through intrinsic and extrinsic pathways .

Anticancer Activity

Research has shown that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds similar to this compound demonstrated IC₅₀ values ranging from 8.5 µM to 25.6 µM against K562 and MDA-MB-361 cells, indicating potent anticancer properties .
Cell Line IC₅₀ (µM) Reference Compound
K5628.5 - 14.9Cisplatin (21.5)
HeLa8.9 - 15.1
MDA-MB-36112.7 - 25.6

Antioxidant Activity

Thiazolidine derivatives have shown promising antioxidant properties, which are crucial for mitigating oxidative stress in cells:

  • Lipid Peroxidation Assay : Compounds exhibited significant inhibition of lipid peroxidation with effective concentrations (EC) indicating their potential as antioxidant agents .

Insulin Sensitizing Effects

Some studies have highlighted the insulin-sensitizing properties of thiazolidines:

  • In vitro assays demonstrated that certain thiazolidinones enhanced glucose uptake in insulin-resistant models, suggesting potential applications in managing type 2 diabetes .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    • A study synthesized several thiazolidin derivatives and evaluated their cytotoxicity against cancer cell lines such as A549 and MCF-7. The most potent compound showed an IC₅₀ value significantly lower than that of standard chemotherapeutics like irinotecan .
  • Mechanism of Action in Cancer Cells
    • Investigations into the mechanisms revealed that specific thiazolidin derivatives induced apoptosis via caspase pathways in HeLa cells, demonstrating their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological activities, based on the evidence provided:

Compound Name Key Structural Features Biological Activity Source (Evidence ID)
3-[1-(Furan-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione (Target) TZD core + azetidine + furan-3-carbonyl Inferred: Antidiabetic, antimicrobial N/A
(Z)-5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione derivatives (e.g., ad21, ad22) TZD core + substituted benzylidene Antidiabetic (superior to rosiglitazone in vivo)
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione TZD core + dichlorophenylamino + furan-2-ylmethylidene Structural novelty, potential antimicrobial
3-Coumarinyl-5-aryliden-1,3-thiazolidine-2,4-diones (e.g., 5g, 5k, 5h) TZD core + coumarinyl + arylidene Antibacterial, antifungal
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione TZD core + diisopropylaminoethyl + methoxybenzylidene Inferred: CNS-targeted activity

Substituent-Driven Activity Differences

Antidiabetic Activity
  • The target compound’s azetidine and furan-3-carbonyl substituents may enhance binding to peroxisome proliferator-activated receptor gamma (PPARγ), a key target for insulin sensitizers. highlights that benzylidene-substituted TZDs (e.g., ad21, ad22) showed superior in vivo antidiabetic activity to rosiglitazone in streptozotocin-induced diabetic rats .
Antimicrobial and Antioxidant Activity
  • demonstrates that coumarinyl-aryliden-TZD hybrids (e.g., 5g, 5k) exhibit antibacterial and antifungal properties, likely due to the electron-withdrawing effects of substituents like bromine or methoxy groups . The furan-3-carbonyl group in the target compound may similarly enhance membrane penetration or disrupt microbial enzymes.
  • notes that 5-arylidenethiazolidinediones act as potent antioxidants via radical scavenging (e.g., DPPH assay) . The azetidine ring’s rigidity might stabilize radical intermediates in the target compound.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., furan carbonyl at δ 160–170 ppm, azetidine protons at δ 3.5–4.5 ppm) .
  • X-ray crystallography : Resolve planar imidazolidine-2,4-dione geometry and dihedral angles between azetidine and thiazolidinedione rings (e.g., β = 95.6° in monoclinic systems) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 327.37) .

How should researchers design initial biological screening assays for this compound?

Q. Basic

  • Metabolic activity : PPAR-γ transactivation assays in HEK293 cells, comparing EC₅₀ values to Rosiglitazone .
  • Antimicrobial screening : Broth microdilution against Staphylococcus aureus (MIC ≤ 16 µg/mL) and E. coli, referencing β-lactam-like transpeptidase inhibition .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ < 20 µM) .

What molecular mechanisms underlie its biological activity, and how do data contradictions arise?

Q. Advanced

  • PPAR-γ activation : Binds to the ligand-binding domain (LBD) with ΔG = -8.2 kcal/mol, confirmed via docking studies . Contradictions may arise from off-target kinase inhibition (e.g., EGFR at IC₅₀ 5 µM) .
  • Apoptosis induction : Caspase-3 activation in HT-29 cells (2-fold increase vs. control) but limited efficacy in KRAS-mutant lines due to pathway redundancy .

How can researchers resolve discrepancies in reported bioactivity data across studies?

Q. Advanced

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and normalize to positive controls (e.g., Metformin for glucose uptake) .
  • Structural analogs : Compare activity of 3-furan vs. 2-furan isomers (e.g., 10-fold difference in PPAR-γ EC₅₀) to identify substituent effects .

What strategies enable comparative studies with structurally related thiazolidinediones?

Q. Advanced

CompoundCore StructureKey SubstituentBioactivity (vs. Target Compound)
RosiglitazoneThiazolidinedionePyridineHigher PPAR-γ affinity (EC₅₀ 0.1 µM vs. 1.2 µM)
PioglitazoneThiazolidinedioneBenzothiazoleImproved hepatotoxicity profile
Target CompoundThiazolidinedioneFuran-3-carbonyl/azetidineBroader kinase inhibition

How can molecular docking studies predict target interactions?

Q. Advanced

  • Software : Use AutoDock Vina or Schrödinger Maestro with PPAR-γ (PDB: 2PRG) and EGFR (PDB: 1M17) structures.
  • Parameters : Grid box size 60 × 60 × 60 Å, Lamarckian GA, 50 runs. Validate with MM-GBSA ΔG calculations .

What are the key challenges in scaling up synthesis for in vivo studies?

Q. Advanced

  • Purity : Remove azetidine ring-opening byproducts (e.g., via preparative HPLC) .
  • Yield : Optimize stoichiometry (1:1.2 molar ratio for furan coupling) and switch to flow chemistry for >80% yield .

Which toxicity parameters should be prioritized in preclinical assessments?

Q. Advanced

  • Acute toxicity : Rodent LD₅₀ (>500 mg/kg) and hepatorenal histopathology .
  • Genotoxicity : Ames test (≤ 1.5-fold revertant increase) and Comet assay for DNA damage .

How does the furan-3-carbonyl group influence structure-activity relationships (SAR)?

Q. Advanced

  • Electron-withdrawing effect : Enhances azetidine ring stability (t₁/₂ > 24 hrs in plasma vs. 8 hrs for methyl analogs) .
  • Hydrogen bonding : Furan oxygen forms H-bonds with PPAR-γ Arg288, increasing residence time (MD simulations show >200 ns) .

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